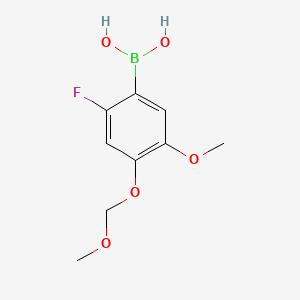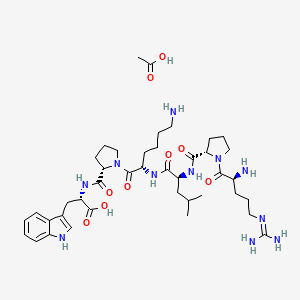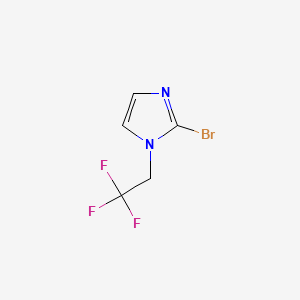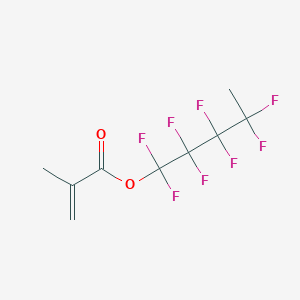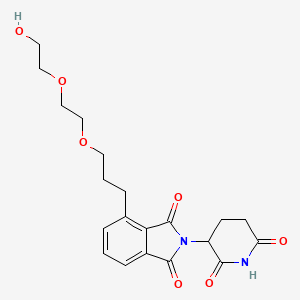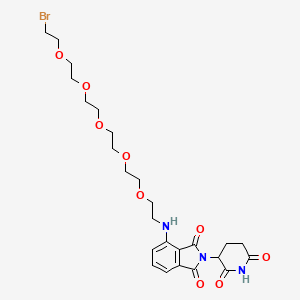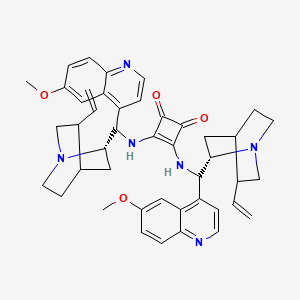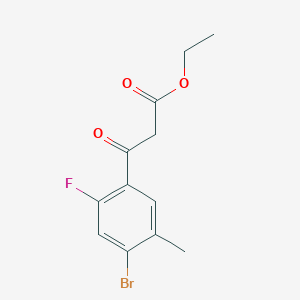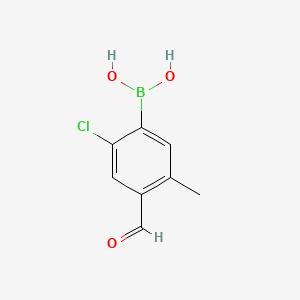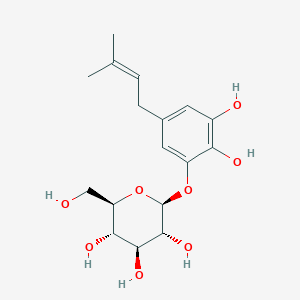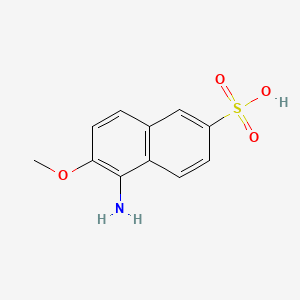
2-Naphthalenesulfonic acid, 5-amino-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 5-amino-6-methoxy- is an organic compound derived from naphthalene. It is characterized by the presence of an amino group at the 5th position, a methoxy group at the 6th position, and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination and Sulfonation: One common method involves the amination of 2-hydroxynaphthalene-6-sulfonic acid through a Bucherer reaction.
Industrial Production Methods
Industrial production of 2-Naphthalenesulfonic acid, 5-amino-6-methoxy- often involves large-scale reactions in reactors designed to handle the specific conditions required for amination, sulfonation, and methoxylation. These processes are optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, often involving halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with altered functional groups.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5-amino-6-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-amino-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-naphthalenesulfonic acid: Known for its use in dye synthesis and as a biochemical reagent.
6-Amino-2-naphthalenesulfonic acid: Utilized in similar applications but differs in the position of the amino group.
4-Amino-1-naphthalenesulfonic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
2-Naphthalenesulfonic acid, 5-amino-6-methoxy- is unique due to the presence of both an amino and a methoxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Properties
CAS No. |
86-45-3 |
|---|---|
Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
5-amino-6-methoxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO4S/c1-16-10-5-2-7-6-8(17(13,14)15)3-4-9(7)11(10)12/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
OXQJOAGKNHVOAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


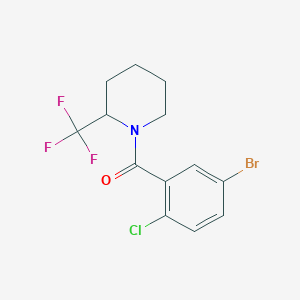
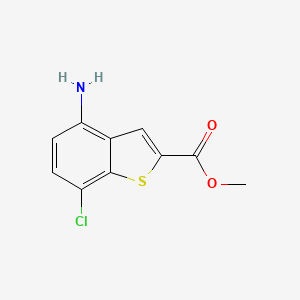
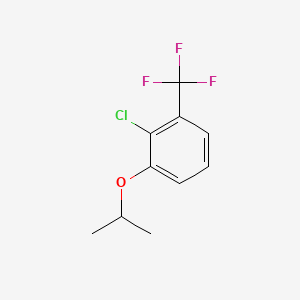
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
